N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
Description
N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a pyrazole ring, and an azetidine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-12-6-13(2)27(24-12)17-8-16(21-11-22-17)26-9-14(10-26)19(28)23-18-7-15(25-29-18)20(3,4)5/h6-8,11,14H,9-10H2,1-5H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFZNOWCQWXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=NO4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the isoxazole, pyrazole, and azetidine rings are linked together using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives with similar structural motifs exhibit inhibitory effects on cancer cell proliferation, particularly in hematological malignancies. For instance, compounds related to this structure have been identified as potent FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML) .
1.2 Anti-inflammatory Properties
Research indicates that isoxazole derivatives can possess anti-inflammatory properties. The presence of the isoxazole ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and bioavailability |
| Isoxazole ring | Contributes to biological activity |
| Pyrazole substitution | Modulates potency against specific targets |
Case Studies
4.1 Case Study: FLT3 Inhibition
A study identified a series of compounds related to N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide as effective FLT3 inhibitors. These compounds demonstrated:
- High selectivity for FLT3 over other kinases.
- Favorable pharmacokinetic profiles in preclinical models .
4.2 Case Study: Inflammation Models
In animal models of inflammation, compounds with similar structures exhibited significant reductions in markers of inflammation and improved clinical scores in conditions such as arthritis .
Mechanism of Action
The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
- N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylate
- This compound hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, particularly focusing on its anticancer, antibacterial, and enzyme inhibitory activities based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of isoxazole and pyrazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 402.54 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting various cancer cell lines. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and metastatic colon adenocarcinoma (LoVo) using the MTT assay. The half-maximal cytotoxic concentrations (CC50) were comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes involved in cancer progression:
- FLT3 Kinase Inhibition : It has been reported that derivatives of this compound can inhibit FLT3 phosphorylation, which is crucial in the treatment of acute myeloid leukemia (AML). This inhibition leads to apoptosis in a concentration-dependent manner, indicating its potential as a therapeutic agent against AML .
Antibacterial Activity
While primarily studied for its anticancer properties, preliminary research suggests that related compounds may also exhibit antibacterial activity:
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against various bacterial strains, outperforming traditional antibiotics in certain assays .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against A549 and MCF7 cell lines. The results indicated:
- A549 Cells : CC50 = 58.44 ± 8.75 μM.
- MCF7 Cells : CC50 = 47.17 ± 7.43 μM.
These findings suggest that the compound has a selective toxicity profile favoring cancer cells over normal fibroblasts .
Case Study 2: FLT3 Inhibition in AML Models
In a series of experiments involving AML models, derivatives of the compound demonstrated potent FLT3 inhibition. This was evidenced by:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves sequential coupling of the azetidine-3-carboxamide core with functionalized isoxazole and pyrimidine moieties. Key steps include:
- Isoxazole activation : Use of tert-butyl-substituted isoxazole precursors under Suzuki-Miyaura coupling conditions for regioselective bonding .
- Pyrimidine functionalization : Substitution at the 4-position of pyrimidine with dimethylpyrazole via nucleophilic aromatic substitution, requiring anhydrous DMF and elevated temperatures (80–100°C) .
- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. How can researchers validate the molecular structure of this compound using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. Key considerations:
- Data collection : High-resolution datasets (resolution ≤ 1.0 Å) minimize errors in electron density maps .
- Refinement strategies : Incorporate hydrogen atom positions using riding models and refine anisotropic displacement parameters for non-H atoms .
- Validation tools : Check for steric clashes and hydrogen-bonding networks using PLATON or CCDC Mercury .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?
- Methodology : Apply Design of Experiments (DoE) principles to identify critical parameters:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Response surface modeling : Use statistical software (e.g., JMP) to model yield vs. variable interactions, prioritizing factors with Pareto significance .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions via precise temperature/residence time control .
Q. What computational approaches predict the compound’s binding affinity to biological targets, and how are these validated experimentally?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or receptors. Focus on the azetidine carboxamide’s hydrogen-bonding potential and isoxazole’s hydrophobic interactions .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (KD), with discrepancies >10-fold prompting re-evaluation of force field parameters .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay standardization : Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (e.g., MTT). Account for membrane permeability differences via logP calculations .
- Metabolite profiling : Use LC-MS to identify active metabolites in cell-based systems that may explain discrepancies .
- Orthogonal validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
Q. What are the structure-activity relationship (SAR) implications of the tert-butyl and dimethylpyrazole substituents?
- Methodology :
- Terpene isosteres : Replace tert-butyl with cyclohexyl or adamantyl to assess steric effects on target binding. Use SC-XRD to compare ligand-protein interactions .
- Pyrazole methylation : Synthesize analogs with mono-/non-methylated pyrazoles and evaluate enzymatic inhibition kinetics (Km, Vmax) to probe steric and electronic contributions .
- QSAR modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent properties with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
